molecular formula C7H14N2O B12931410 3-(Azetidin-3-yloxy)pyrrolidine

3-(Azetidin-3-yloxy)pyrrolidine

Cat. No.: B12931410
M. Wt: 142.20 g/mol
InChI Key: XMUASWOCCOBXEF-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)pyrrolidine is a heterocyclic organic compound that features both azetidine and pyrrolidine rings Azetidine is a four-membered nitrogen-containing ring, while pyrrolidine is a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yloxy)pyrrolidine typically involves the formation of the azetidine ring followed by its attachment to the pyrrolidine ring. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods: Industrial production methods for this compound often utilize microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidin-3-yloxy)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to a more stable amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Amines derived from the reduction of the azetidine ring.

    Substitution: Substituted azetidine derivatives.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to undergo strain-driven reactions, which can lead to the formation of reactive intermediates . These intermediates can interact with biological molecules, leading to various pharmacological effects. The pyrrolidine ring contributes to the compound’s stability and enhances its binding affinity to target proteins .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-(azetidin-3-yloxy)pyrrolidine

InChI

InChI=1S/C7H14N2O/c1-2-8-3-6(1)10-7-4-9-5-7/h6-9H,1-5H2

InChI Key

XMUASWOCCOBXEF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2CNC2

Origin of Product

United States

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